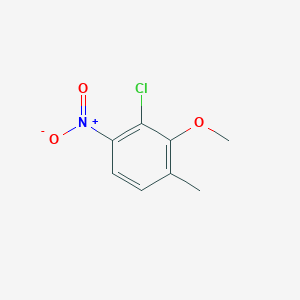

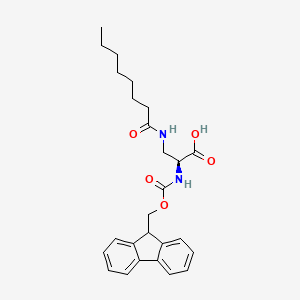

![molecular formula C8H10N2O2S B1429941 Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate CAS No. 1384427-58-0](/img/structure/B1429941.png)

Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate

Vue d'ensemble

Description

“Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic, meaning they have a ring of atoms that contains delocalized electrons. This compound also contains an amino group (NH2) attached to a prop-2-en-1-yl group, and a carboxylate ester group (COOCH3) attached to the thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, an amino group, and a carboxylate ester group. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in reactions involving the nitrogen atom, while the carboxylate ester group could undergo reactions involving the carbonyl (C=O) and ether (C-O-C) functionalities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxylate ester group could influence its solubility in different solvents .Applications De Recherche Scientifique

Medicinal Chemistry Applications

Thiazole derivatives, including compounds structurally related to Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate, play a crucial role in the development of novel therapeutic agents. These compounds exhibit a wide range of biological activities, making them valuable in the synthesis of antimicrobial, antitumor, and antidiabetic agents (Gurpreet Singh et al., 2022). Moreover, the design and synthesis of benzofused thiazole derivatives have been explored for their antioxidant and anti-inflammatory activities, showcasing the versatility of thiazole compounds in medicinal research (Dattatraya G. Raut et al., 2020).

Food Science Applications

In the realm of food science, thiazole derivatives contribute significantly to flavor chemistry. These compounds are key flavor components in various food products, with their production and degradation pathways extensively studied. Understanding these pathways is crucial for controlling the formation of desired flavor compounds in foods (B. Smit et al., 2009).

Neurobiology and Neuroprotection

Thiazole derivatives also show promise in neurobiology and neuroprotection. Studies on related compounds have highlighted their potential in treating neurodegenerative diseases and understanding neurotransmitter systems, particularly glutamate receptors (P. M. Lea & A. Faden, 2006). This research underscores the importance of thiazole derivatives in developing treatments for neurological disorders.

Environmental and Toxicological Studies

Environmental and toxicological studies have also utilized thiazole derivatives to examine the impacts of certain compounds on human health and the environment. For instance, research into the blood-brain barrier's permeability to certain mercury-containing compounds highlights the importance of understanding the toxicological properties of various substances (J. Kern et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-(prop-2-enylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-3-4-9-8-10-5-6(13-8)7(11)12-2/h3,5H,1,4H2,2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLNDNBQFPGWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1429866.png)